

Application Note: Analysis of Mordant Red 19 in Environmental Samples

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Compound of Interest

Compound Name: *Mordant red 19*

Cat. No.: *B1208130*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mordant Red 19 (C.I. 18735; CAS No. 1934-24-3) is a synthetic monoazo dye used extensively in the textile industry for dyeing materials like wool.^{[1][2]} As an azo dye, it contains the characteristic nitrogen-nitrogen double bond (-N=N-).^{[1][2]} The widespread use of such dyes can lead to their release into the environment through industrial effluents, posing potential risks to aquatic ecosystems and human health. Some azo dyes or their degradation products, such as aromatic amines, are known to be carcinogenic.^{[3][4]} Therefore, sensitive and reliable analytical methods are crucial for monitoring the presence of **Mordant Red 19** in environmental matrices like water and soil.

This document provides detailed protocols for the extraction and quantification of **Mordant Red 19** from environmental samples using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Sensing. The methodologies described are based on established analytical techniques for azo dyes.^{[5][6][7]}

Application 1: Quantification of Mordant Red 19 in Water Samples by HPLC

This protocol details the analysis of **Mordant Red 19** in water samples using solid-phase extraction (SPE) for sample pre-concentration followed by HPLC with UV-Vis detection. SPE is

a widely used technique for the extraction and clean-up of target analytes from water samples.

[5]

Experimental Protocol: Water Sample Analysis

1. Sample Collection and Preparation:

- Collect water samples in clean glass bottles.
- Acidify the water sample to a pH of approximately 4.0.[5]
- Filter the sample through a 0.45 μm membrane filter to remove particulate matter.[7]

2. Solid-Phase Extraction (SPE):[8]

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load a known volume (e.g., 500 mL) of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Elution: Elute the retained **Mordant Red 19** from the cartridge with a small volume (e.g., 5 mL) of methanol.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[8]

3. HPLC-UV/Vis Analysis:

- Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector.
- Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[3]
- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- Detection: Monitor the absorbance at the maximum wavelength (λ_{max}) of **Mordant Red 19**.
- Quantification: Create a calibration curve using standard solutions of **Mordant Red 19** of known concentrations.

Workflow for Water Sample Analysis``dot

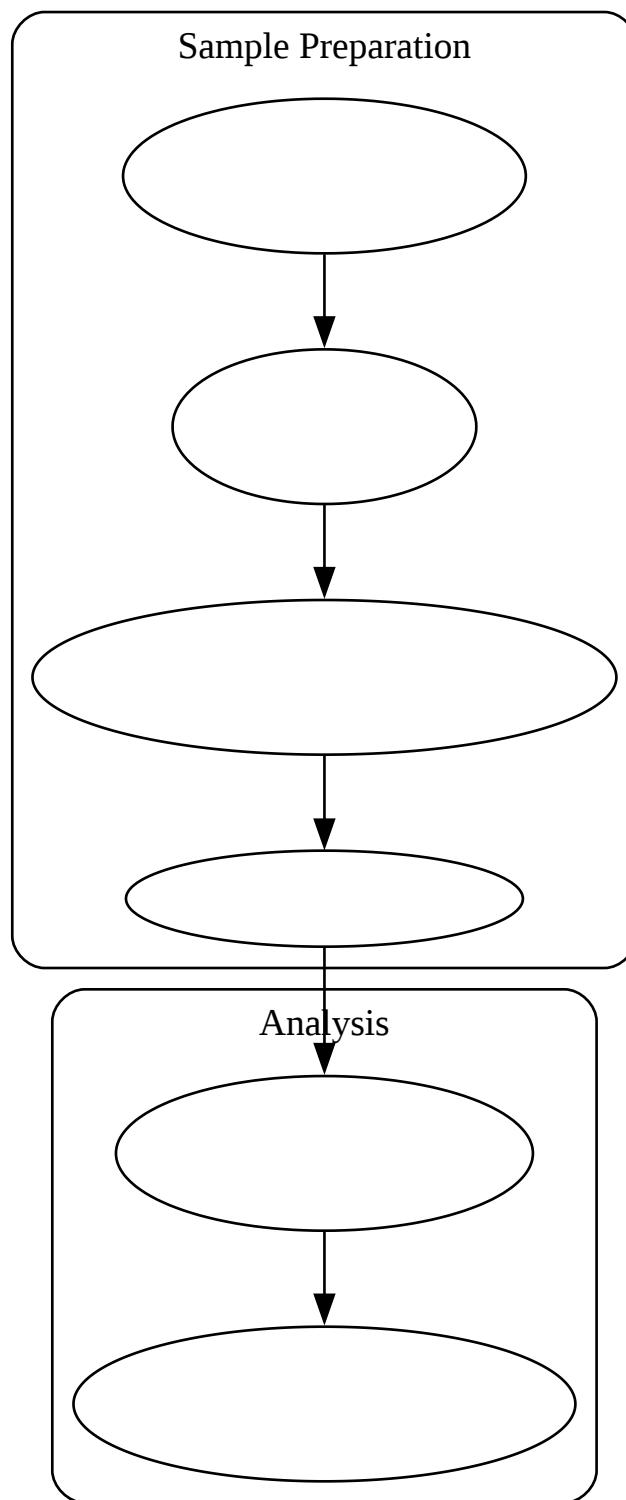
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Figure 2. Workflow for the analysis of **Mordant Red 19** in soil samples.

Representative Performance Data

The table below shows typical performance data for the spectrophotometric determination of azo dyes.

Parameter	Representative Value	Reference(s)
Linear Range	0.5 - 12.0 µg/mL	
Molar Absorptivity (ϵ)	$\sim 2.87 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Limit of Detection (LOD)	$\sim 1 \text{ µg/L}$	
Recovery	95% - 100%	

Application 3: Electrochemical Detection of Mordant Red 19

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like azo dyes. This method is based on the redox reactions of the azo group at the surface of a chemically modified electrode.

[10]#### Experimental Protocol: Electrochemical Analysis

1. Electrode Preparation:

- Prepare a modified working electrode (e.g., a glassy carbon electrode modified with nanomaterials like graphene oxide) to enhance sensitivity and selectivity.

[10]2. Electrochemical Measurement:

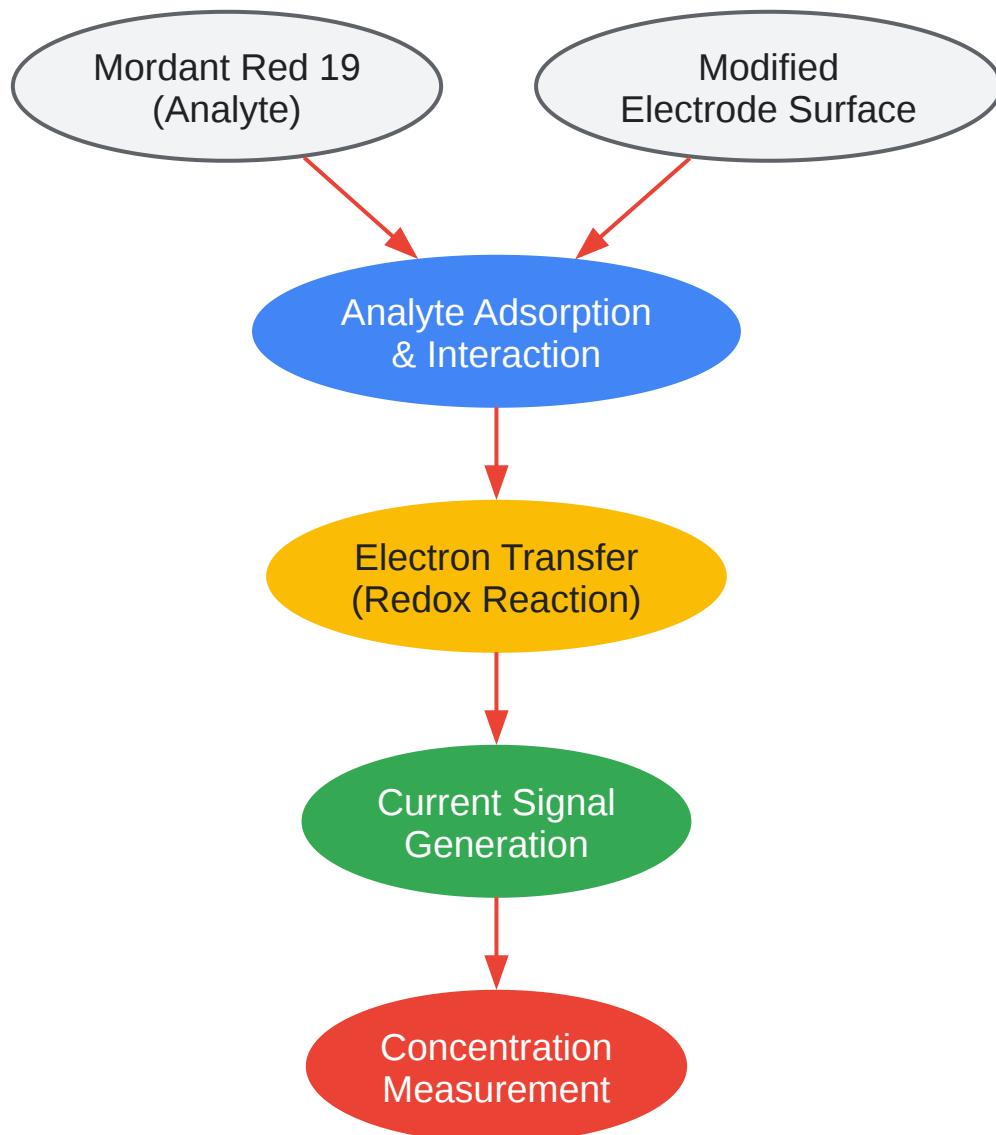
- Instrumentation: An electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).
- Electrolyte: Use a suitable supporting electrolyte (e.g., phosphate buffer solution).
- Technique: Employ a voltammetric technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

- Procedure: Immerse the electrodes in the sample solution (e.g., a prepared water sample extract). Apply a potential scan and record the resulting current. The peak current will be proportional to the concentration of **Mordant Red 19**.

3. Quantification:

- Construct a calibration plot of peak current versus the concentration of **Mordant Red 19** standards.
- Determine the concentration of the dye in the unknown sample from the calibration curve.

Logical Flow of Electrochemical Detection



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Figure 3. Logical flow diagram for electrochemical dye detection.

Representative Performance Data

The following table presents typical performance characteristics for electrochemical azo dye sensors.

Parameter	Representative Value	Reference(s)
Limit of Detection (LOD)	1 pM - 0.8 μ M	
Linear Range	0.1 pM - 1 mM	
Response Time	< 5 minutes	
Selectivity	Good selectivity against common interfering ions	

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